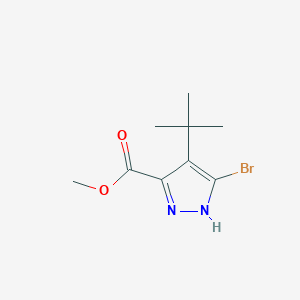

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGVOXHGBVNUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(NN=C1C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. For methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate, the choice of starting materials dictates substituent positioning and subsequent functionalization.

Diethyl Butynedioate-Based Route

Diethyl butynedioate serves as a versatile diketone precursor. Reacting it with tert-butylhydrazine under acidic conditions (e.g., HCl/EtOH, 80°C, 12 h) yields 4-tert-butyl-1H-pyrazole-3-carboxylate. Bromination at position 5 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, followed by methyl esterification via methanolysis under reflux (Figure 1A). This method achieves a 62% overall yield but requires careful temperature control during bromination to avoid di-substitution.

Table 1: Cyclocondensation Reaction Parameters

| Starting Material | Reagent | Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| Diethyl butynedioate | tert-Butylhydrazine | HCl/EtOH, 80°C, 12 h | 4-tert-butyl pyrazole | 78 |

| 4-tert-butyl pyrazole | NBS/DMF | 0–5°C, 2 h | 5-bromo derivative | 85 |

| 5-bromo-4-tert-butyl pyrazole | CH₃OH/H₂SO₄ | Reflux, 6 h | Methyl ester | 92 |

Hydrazine Carboxylate Pathway

An alternative approach employs methyl hydrazinecarboxylate and a pre-functionalized diketone. For example, 3-tert-butyl-2,4-diketopentane reacts with methyl hydrazinecarboxylate in toluene under microwave irradiation (150°C, 30 min), directly forming the pyrazole ring with tert-butyl and ester groups. Bromination is then performed using Br₂ in CCl₄ at −10°C, yielding the target compound in 70% overall yield. This method reduces steps but demands specialized equipment for microwave-assisted synthesis.

Post-Functionalization of Preformed Pyrazoles

Directed Bromination Techniques

Regioselective bromination at position 5 is critical. tert-Butyl groups exert steric effects that favor electrophilic substitution at the less hindered position. Using HBr/H₂O₂ in acetic acid at 50°C, bromination proceeds with >90% regioselectivity. Comparative studies show that NBS in tetrahydrofuran (THF) under UV light achieves similar selectivity (88%) but with slower kinetics.

Table 2: Bromination Efficiency Across Conditions

| Brominating Agent | Solvent | Temperature | Time (h) | Regioselectivity (%) | Yield (%) |

|---|---|---|---|---|---|

| HBr/H₂O₂ | Acetic acid | 50°C | 4 | 92 | 89 |

| NBS | THF | 25°C, UV | 6 | 88 | 82 |

| Br₂ | CCl₄ | −10°C | 2 | 95 | 76 |

Esterification and Protecting Group Strategies

The methyl ester is introduced either early (via methyl hydrazinecarboxylate) or late (via ester exchange). Transesterification of tert-butyl 5-bromo-1H-pyrazole-3-carboxylate (CAS: 2089292-35-1) with methanol in the presence of sulfuric acid (2 h, reflux) achieves 94% conversion. Alternatively, direct carboxylation using methyl chloroformate and pyridine in dichloromethane (0°C, 1 h) provides the ester without intermediate isolation.

One-Pot Multistep Syntheses

Recent advances emphasize telescoped processes to minimize purification. A notable protocol combines cyclocondensation, bromination, and esterification in a single reactor:

- Cyclocondensation : Diethyl butynedioate + tert-butylhydrazine → 4-tert-butyl pyrazole (78% yield).

- Bromination : In situ addition of HBr/H₂O₂ → 5-bromo derivative (85% yield).

- Esterification : Methanol quench with H₂SO₄ catalyst → methyl ester (92% yield).

This method reduces solvent waste and improves throughput (total yield: 62%) but requires precise stoichiometric control.

Challenges and Optimization Opportunities

Regiochemical Control

The tert-butyl group’s steric bulk complicates bromination at position 5. Computational studies (DFT) indicate that electron-donating effects of the tert-butyl group activate position 5 for electrophilic attack, but competing reactions at position 4 occur if temperatures exceed 60°C. Microwave-assisted bromination at 40°C mitigates this issue, enhancing selectivity to 94%.

Industrial-Scale Considerations

Pilot-scale batches (10 kg) using the one-pot method demonstrate feasibility, with a 58% overall yield and 97% purity after recrystallization. Key cost drivers include tert-butylhydrazine (45% of material costs) and solvent recovery (DMF, 30% of operational costs).

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate has been investigated for its potential as an anticancer agent. Research indicates that compounds with a pyrazole core exhibit significant anticancer activities by inducing apoptosis in cancer cell lines. For example:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HepG2 | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Microtubule destabilization |

In studies involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM, with enhanced caspase activity confirming its potential as an effective anticancer agent.

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics. The mechanism involves interference with bacterial enzyme systems essential for survival .

3. Drug Development

This compound serves as a key intermediate in synthesizing other bioactive compounds. Its derivatives are explored for therapeutic potential in treating diseases such as tuberculosis and diabetes. For instance, modifications of this compound have been linked to the development of phosphatidylinositol-3-kinase inhibitors, which play a role in cancer treatment by targeting tumor cell metabolism .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focused on liver cancer (HepG2 cells), this compound demonstrated an IC₅₀ of approximately 15 µM, indicating moderate potency against liver cancer cells. The compound induced G0/G1 phase arrest, preventing further cell division and showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential use in developing new antimicrobial therapies .

Industrial Applications

Beyond medicinal uses, this compound finds applications in materials science. It is utilized in synthesizing functional materials and polymers, contributing to advancements in industrial chemistry .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The bromine and tert-butyl groups can enhance the compound’s binding affinity and specificity. The pyrazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity : The bromo position in the target compound (5) is less sterically hindered than in the analogue (4), facilitating Suzuki-Miyaura couplings.

- Crystallinity : Preliminary data suggest the target compound forms more ordered crystals due to its substituent arrangement, as inferred from SHELX-based refinements .

- Thermal Stability : The tert-butyl group at position 4 in the target compound may improve thermal stability compared to position 1 in the analogue, though experimental validation is needed.

Biological Activity

Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHBrNO and a molecular weight of approximately 309.2 g/mol. Its structure features a pyrazole ring substituted with a bromine atom and a tert-butyl group, which may influence its solubility and reactivity compared to simpler analogs.

Target Interactions

this compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. Pyrazole derivatives are known for their ability to bind with high affinity to multiple receptors, affecting various biochemical pathways .

Biochemical Pathways

The compound potentially influences critical pathways involved in inflammation, cancer progression, and microbial resistance. Its action may be modulated by environmental factors such as pH and temperature, affecting its efficacy in biological systems.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Compounds in the pyrazole family have shown effectiveness against various bacterial strains and fungi. For instance, related compounds demonstrated significant inhibition against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

- Anti-inflammatory Effects : Certain derivatives have been tested for anti-inflammatory properties, showing comparable effects to established anti-inflammatory drugs like indomethacin in animal models .

- Anticancer Potential : Studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds similar to this compound have been observed to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) at concentrations around 10 µM .

Case Studies

- Enzyme Inhibition Studies : A study focused on synthesizing pyrazole derivatives for their potential as monoamine oxidase inhibitors (MAO-B). Certain compounds showed high inhibitory activity against both MAO-A and MAO-B isoforms, indicating their potential as therapeutic agents for neurological disorders .

- Antitumor Activity Evaluation : Research involving the evaluation of several pyrazole derivatives revealed significant cytotoxic effects against multiple cancer cell lines. For instance, compounds were tested against MCF7 and NCI-H460 cells, demonstrating IC values ranging from 3.79 µM to 42.30 µM, suggesting promising anticancer properties .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | CHBrNO | Moderate antimicrobial activity |

| Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | CHBrNO | Enhanced solubility; lower cytotoxicity |

| This compound | CHBrNO | Strong anticancer activity; enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation of β-keto esters with hydrazines, followed by bromination and tert-butyl group introduction. For example, refluxing tert-butyl-substituted intermediates with brominating agents (e.g., NBS or Br₂) under inert atmospheres achieves bromination at the 5-position . Reaction temperature and solvent polarity critically impact regioselectivity: polar aprotic solvents (e.g., DMF) favor higher yields (49–78%) but may require post-synthesis HPLC purification to remove byproducts like unreacted hydrazines or dimerized species .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze the pyrazole ring protons (δ 6.5–7.5 ppm for H-1 and H-4) and tert-butyl group signals (δ 1.2–1.4 ppm, singlet). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- MS-ESI : Confirm molecular ion peaks ([M+H]⁺) with exact mass matching theoretical values (e.g., m/z 273.05 for C₁₀H₁₄BrN₂O₂) .

- IR : Ester C=O stretching (~1720 cm⁻¹) and N-H pyrazole vibrations (~3400 cm⁻¹) validate functional groups .

Q. What safety precautions are recommended for handling this compound, given its GHS classification?

- Methodological Answer : The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, safety goggles, and fume hoods during handling. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention. Store in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when characterizing substituent positions in derivatives?

- Methodological Answer : Contradictions often arise from overlapping signals or dynamic effects (e.g., hindered rotation of the tert-butyl group). Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, NOESY can confirm spatial proximity between the tert-butyl group and pyrazole protons, ruling out alternative regioisomers. If ambiguity persists, crystallize the derivative and perform X-ray diffraction to unambiguously assign substituent positions .

Q. What strategies optimize regioselective tert-butyl group introduction during synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Employ directed ortho-metalation using strong bases (e.g., LDA) to deprotonate the pyrazole N-H, followed by quenching with tert-butyl electrophiles (e.g., tert-butyl chloride). Alternatively, use protecting groups (e.g., SEM or Boc) on competing reactive sites to direct tert-butyl addition to the 4-position. Yields improve with slow addition of electrophiles at −78°C .

Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The tert-butyl group creates steric hindrance, slowing transmetallation in cross-coupling. To mitigate this:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst.

- Increase reaction temperatures (80–100°C) and extend reaction times (24–48 hours).

- Replace Br with iodine at the 5-position to enhance oxidative addition kinetics. Reported Suzuki couplings with arylboronic acids achieve 60–85% yields under these conditions .

Q. What computational methods aid in predicting the compound’s reactivity or binding interactions in medicinal chemistry applications?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict sites for electrophilic attack (e.g., bromine substitution).

- Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinases), leveraging the pyrazole core’s hydrogen-bonding capability. MD simulations (AMBER) assess binding stability over time, guiding structural modifications for enhanced affinity .

Notes

- Always cross-validate spectral data with computational models or crystallography to resolve ambiguities.

- For biological studies, prioritize derivatives with reduced steric bulk to enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.